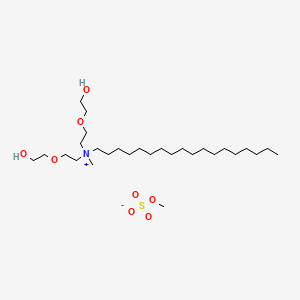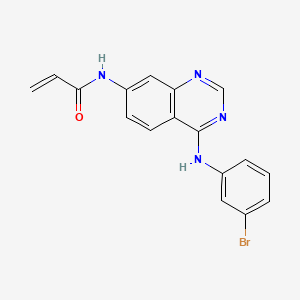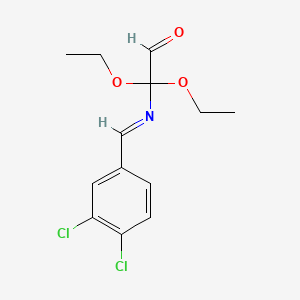
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H17Cl2NO2. It is a derivative of benzylideneaminoacetaldehyde, where the benzylidene group is substituted with two chlorine atoms at the 3 and 4 positions, and the aminoacetaldehyde is protected as a diethyl acetal. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal typically involves the condensation of 3,4-dichlorobenzaldehyde with aminoacetaldehyde diethyl acetal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired acetal.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
Reduction: 3,4-Dichlorobenzylamine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorine atoms enhances its reactivity and selectivity in these interactions.
Comparison with Similar Compounds
Similar Compounds
Benzylideneaminoacetaldehyde diethyl acetal: Lacks the chlorine substituents, resulting in different reactivity and selectivity.
3,4-Dichlorobenzaldehyde: Similar structure but lacks the aminoacetaldehyde diethyl acetal moiety.
3,4-Dichlorobenzylamine: Similar structure but lacks the acetal protecting group.
Uniqueness
The presence of the 3,4-dichloro substituents in 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under acidic conditions. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
102585-26-2 |
|---|---|
Molecular Formula |
C13H15Cl2NO3 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
2-[(E)-(3,4-dichlorophenyl)methylideneamino]-2,2-diethoxyacetaldehyde |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3-18-13(9-17,19-4-2)16-8-10-5-6-11(14)12(15)7-10/h5-9H,3-4H2,1-2H3/b16-8+ |
InChI Key |
GOSSJWHVCSCVQG-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC(C=O)(/N=C/C1=CC(=C(C=C1)Cl)Cl)OCC |
Canonical SMILES |
CCOC(C=O)(N=CC1=CC(=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


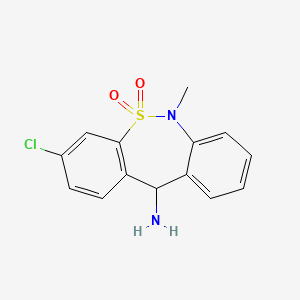
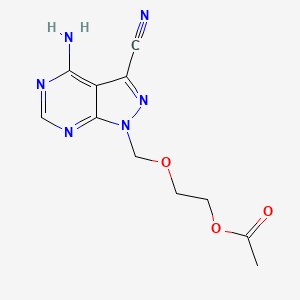

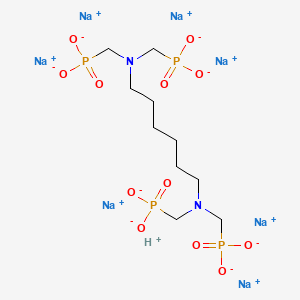
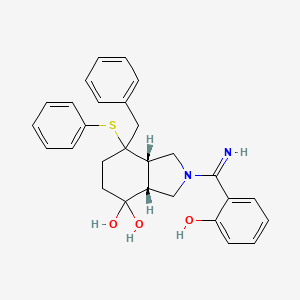
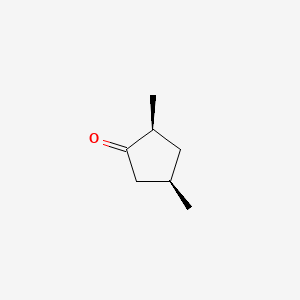
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)

